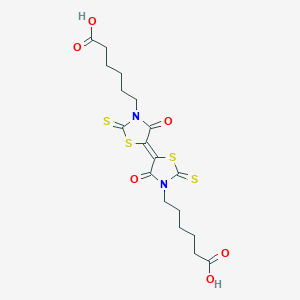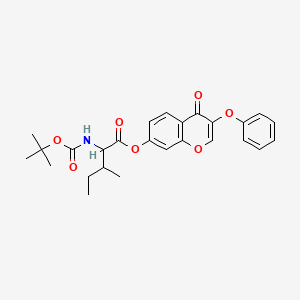
4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate
Vue d'ensemble
Description
4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of isoleucine, an essential amino acid that plays a crucial role in protein synthesis. The compound's chemical structure and properties make it a promising candidate for various scientific applications, including drug development, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is not fully understood. However, studies have shown that the compound can interact with specific proteins and enzymes, leading to changes in their activity. The compound's fluorescent properties make it useful for studying protein-protein interactions and enzyme activity in live cells and tissues.
Biochemical and Physiological Effects
Studies have shown that 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate can modulate specific biological pathways and have various biochemical and physiological effects. For instance, the compound can inhibit the activity of specific enzymes, such as caspases, which play a crucial role in programmed cell death. Additionally, the compound can modulate the activity of specific transcription factors, leading to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is its fluorescent properties, which make it useful for imaging studies in live cells and tissues. Additionally, the compound's chemical structure makes it a potential candidate for developing drugs that target specific biological pathways. However, the compound's limitations include its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate. One of the significant directions is to explore the compound's potential as a drug candidate for specific diseases, such as cancer and neurodegenerative disorders. Additionally, studies can focus on optimizing the compound's chemical properties to improve its solubility and bioavailability. Moreover, the compound's fluorescent properties can be further explored for imaging studies in live cells and tissues. Finally, the compound can be used as a building block for the synthesis of other bioactive molecules, which can have potential applications in drug development and biochemistry.
Conclusion
In conclusion, 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate is a promising compound with various scientific research applications. The compound's chemical structure and properties make it a potential candidate for drug development, biochemistry, and molecular biology. Future research can focus on exploring the compound's potential as a drug candidate, optimizing its chemical properties, and using it as a building block for the synthesis of other bioactive molecules.
Applications De Recherche Scientifique
4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)isoleucinate has various scientific research applications. One of the significant applications is in drug development. The compound's chemical structure makes it a potential candidate for developing drugs that target specific biological pathways. Additionally, the compound can be used as a molecular probe to study protein-protein interactions and enzyme activity. The compound's fluorescent properties make it useful for imaging studies in live cells and tissues. Moreover, the compound can be used as a building block for the synthesis of other bioactive molecules.
Propriétés
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO7/c1-6-16(2)22(27-25(30)34-26(3,4)5)24(29)33-18-12-13-19-20(14-18)31-15-21(23(19)28)32-17-10-8-7-9-11-17/h7-16,22H,6H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLQOSVRHSCFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)
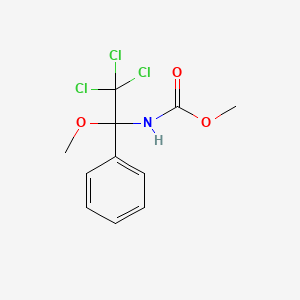
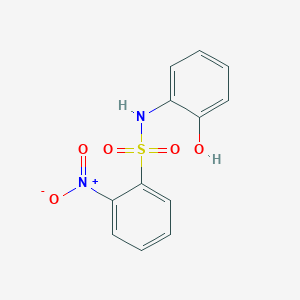
![4-methoxy-N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3823567.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)thio]-6-methylpyrimidine](/img/structure/B3823573.png)

![7-hydroxy-1-methyl-7,8-dihydro-6H-[1,3]thiazino[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3823581.png)
![[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B3823585.png)
![1-tert-butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B3823600.png)
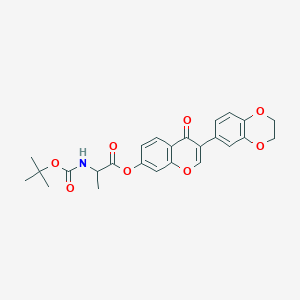
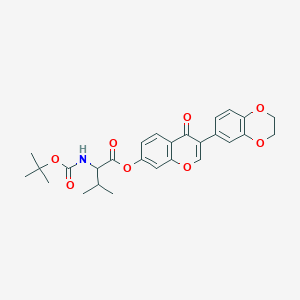
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 2-[(2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-4-methylpentanoate](/img/structure/B3823619.png)
